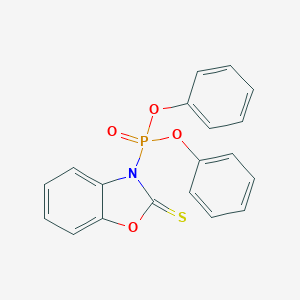

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

Description

Properties

IUPAC Name |

3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVXIWJQXSIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455233 | |

| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111160-56-6 | |

| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, commonly abbreviated as DBOP, is a phosphonate-based coupling reagent utilized in organic synthesis for the formation of amide bonds. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications, with a particular focus on its role in polyamide and peptide synthesis. While noted for its utility as a condensing agent, its application in the direct synthesis of neurological drugs remains to be specifically documented in peer-reviewed literature. This document aims to serve as a technical resource, consolidating available data and outlining experimental considerations for its use.

Chemical Properties and Specifications

This compound is a white crystalline solid at room temperature.[1] It is recognized for its stability and solubility in common organic solvents used in synthesis, such as N-Methyl-2-pyrrolidone (NMP).[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₄NO₄PS | [1][4] |

| Molecular Weight | 383.36 g/mol | [1] |

| CAS Number | 111160-56-6 | [1][4] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 81-86 °C | [2] |

| Purity | ≥98% | [1] |

| Synonyms | (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, DBOP | [5] |

Synthesis of DBOP

DBOP can be readily synthesized at room temperature. The process involves the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate in the presence of a tertiary amine base, such as triethylamine (TEA), in a suitable solvent like benzene.[6]

Experimental Protocol: Synthesis of DBOP

-

Dissolve 2-benzoxazolethiol and triethylamine in benzene in a reaction vessel.

-

To this solution, add diphenyl phosphorochloridate dropwise with stirring at room temperature.

-

Continue stirring for a specified period to ensure complete reaction.

-

The resulting product, DBOP, can be isolated and purified using standard techniques such as filtration and recrystallization.[6]

Mechanism of Action in Amide Bond Formation

DBOP functions as a carboxylic acid activating agent, facilitating nucleophilic attack by an amine to form an amide bond. The proposed mechanism involves the initial reaction of the carboxylic acid with DBOP to form a highly reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the release of byproducts.[3]

Applications in Synthesis

DBOP has been primarily documented as a condensing agent for the synthesis of polyamides and is also applicable to peptide synthesis.[3][6]

Polyamide Synthesis

DBOP facilitates the direct polycondensation of dicarboxylic acids with aromatic diamines at room temperature to produce polyamides with high inherent viscosities, indicating the formation of high molecular weight polymers with minimal side reactions.[3][6]

| Monomers | Inherent Viscosity (dL/g) |

| Isophthalic acid and 4,4'-oxydianiline | up to 1.1 |

| Various dicarboxylic acids and diamines | up to 0.92 |

Table compiled from data in referenced literature.[3][6]

Peptide Synthesis

While specific protocols for solid-phase peptide synthesis (SPPS) using DBOP are not extensively detailed in the literature, a general procedure can be inferred from its function as a carboxylic acid activator, similar to other phosphonium-based reagents like BOP and PyBOP.

This protocol is a generalized procedure and would require optimization for specific peptide sequences.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3 equivalents), DBOP (3 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the pre-activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Other Applications

DBOP is also noted for its utility in the synthesis of β-lactams, with reported yields exceeding 90%.[3] Additionally, it is marketed as an intermediate for agrochemicals and materials science, although specific applications in these areas are not extensively documented in academic literature.[2]

Role in Drug Development

While some suppliers suggest DBOP's use as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, there is a lack of specific, published evidence in the scientific literature to substantiate this claim for particular drug molecules.[2] Searches for the synthesis pathways of neurological drugs such as lamotrigine and safinamide did not reveal the use of DBOP as a coupling reagent.[7][8] The development of novel therapeutics often involves the formation of amide bonds, a reaction for which DBOP is designed. However, its direct application in the synthesis of currently marketed neurological drugs is not confirmed.

Conclusion

This compound is a versatile and effective coupling reagent for the formation of amide bonds, particularly in the synthesis of polyamides. Its utility in peptide synthesis is plausible, though not as extensively documented as other phosphonium-based reagents. For researchers and professionals in drug development, DBOP presents a viable option for amide bond formation, although specific protocols and comparative performance data, especially regarding racemization, require further investigation. Its purported role in the synthesis of neurological drugs is, at present, not strongly supported by publicly available scientific literature and warrants more specific investigation for any given synthetic target.

References

- 1. experimtsupplyshop.com [experimtsupplyshop.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 111160-56-6 | Benchchem [benchchem.com]

- 4. Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | C19H14NO4PS | CID 11101020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 111160-56-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]

- 7. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]

- 8. medkoo.com [medkoo.com]

Unraveling the Mechanism of Phosphonium-Based Condensing Agents: A Technical Guide

Note on Terminology: The term "DBOP" is not a standard or widely recognized acronym for a condensing agent in the scientific literature. It is possible that this is a typographical error or a less common laboratory-specific name. Given the context of peptide coupling and condensing agents, this guide will focus on the well-characterized and closely related (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent. The mechanistic principles detailed herein are representative of a broad class of phosphonium salt-based coupling reagents.

Core Mechanism of Action

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient condensing agent predominantly used in peptide synthesis to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] The fundamental role of BOP is to activate the carboxyl group of an N-protected amino acid, converting it into a highly reactive species that is susceptible to nucleophilic attack by the amino group of another amino acid or a resin-bound peptide.[1][3] This activation process is crucial for achieving high coupling efficiencies and minimizing side reactions, particularly racemization.[1][4]

The mechanism of BOP-mediated coupling proceeds through a multi-step pathway, which can be broadly categorized into two main stages: carboxylic acid activation and aminolysis.

Carboxylic Acid Activation

In the initial step, the BOP reagent reacts with the carboxylate of an N-protected amino acid.[5] This reaction is carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), which deprotonates the carboxylic acid to form a carboxylate anion.[1][5] The carboxylate anion then acts as a nucleophile, attacking the positively charged phosphorus atom of the BOP reagent.[5]

This nucleophilic attack results in the displacement of the benzotriazolyloxy group and the formation of a highly reactive acyloxyphosphonium salt intermediate.[1][5] This intermediate is unstable and rapidly undergoes an intramolecular reaction. The lone pair of electrons on a nitrogen atom of the benzotriazole ring attacks the carbonyl carbon of the activated carboxyl group.

This intramolecular cyclization leads to the formation of a more stable benzotriazolyl active ester (OBt ester) and the release of hexamethylphosphoramide (HMPA) as a byproduct.[2] The formation of this OBt active ester is a key feature of BOP's mechanism, as it is a relatively stable yet highly reactive intermediate that readily undergoes aminolysis.[3]

Aminolysis and Peptide Bond Formation

The newly formed OBt active ester is then subjected to nucleophilic attack by the free amino group of the incoming amino acid or peptide chain. This aminolysis step results in the formation of the desired peptide bond and the release of 1-hydroxybenzotriazole (HOBt).[3] The overall process is highly efficient, leading to high yields of the coupled product.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate processes involved in BOP-mediated peptide synthesis, the following diagrams have been generated using the DOT language.

Caption: Mechanism of BOP-mediated amide bond formation.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Quantitative Data Presentation

The efficiency of coupling reagents is often compared based on reaction yields and the extent of racemization. While specific quantitative data for "DBOP" is unavailable, the following table summarizes a comparative study of BOP and diisopropylcarbodiimide (DIPCI), highlighting the superior performance of phosphonium salt reagents in maintaining chiral integrity.

| Reagent | Coupling Yield (%) | Racemization (%) |

| BOP | >99 | <1 |

| DIPCI | ~98 | 3-5 |

Data is representative and can vary based on the specific amino acids being coupled and reaction conditions.[1]

Experimental Protocols

A standard protocol for the use of a phosphonium-based condensing agent like BOP in solid-phase peptide synthesis (SPPS) is detailed below. This protocol outlines the key steps for coupling an N-α-protected amino acid to a resin-bound peptide with a free N-terminal amine.[1]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP reagent (2.0 equivalents)

-

Diisopropylethylamine (DIPEA) (4.0 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: The resin-bound peptide is swelled in DMF for 15-30 minutes in a reaction vessel.[6]

-

Amino Acid Preparation: In a separate vessel, the N-α-protected amino acid is dissolved in a minimal amount of DMF.

-

Addition of Reagents: The dissolved amino acid solution is added to the swollen resin. Subsequently, the BOP reagent is added to the resin mixture.

-

Initiation of Coupling: DIPEA is added to the reaction mixture to initiate the coupling reaction.

-

Reaction: The mixture is agitated at room temperature for 1-2 hours to ensure complete coupling. The progress of the reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test.

-

Washing: Upon completion, the resin is thoroughly washed with DMF and then with a solvent like dichloromethane (DCM) to remove excess reagents and byproducts.[7]

This protocol provides a general framework for utilizing phosphonium-based condensing agents in SPPS. The specific equivalents of reagents and reaction times may need to be optimized depending on the scale of the synthesis and the nature of the amino acids being coupled, particularly in cases of sterically hindered residues.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. Commonly used condensation agent reaction mechanism and by-products [en.highfine.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. bachem.com [bachem.com]

An In-depth Technical Guide to Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP)

CAS Number: 111160-56-6

This technical guide provides a comprehensive overview of Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DBOP), a highly effective coupling agent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, mechanism of action, and applications, with a focus on practical experimental protocols and data presentation.

Core Compound Data

DBOP is a versatile organophosphorus reagent primarily utilized to facilitate the formation of amide bonds, making it a valuable tool in peptide synthesis and the preparation of polyamides.[1] Its structure features a reactive phosphonate group attached to a 2-thioxobenzoxazolyl moiety, which functions as an excellent leaving group.

| Property | Value | Reference |

| CAS Number | 111160-56-6 | |

| Molecular Formula | C₁₉H₁₄NO₄PS | [2] |

| Molecular Weight | 383.36 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 81-86 °C | [2] |

| Purity | ≥98% | [3] |

| Synonyms | (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic acid diphenyl ester | [3] |

Synthesis and Mechanism of Action

Synthesis of DBOP

DBOP can be readily synthesized at room temperature. The process involves the reaction of 2-benzoxazolethiol with diphenyl phosphorochloridate in the presence of a base, such as triethylamine (TEA), in a suitable solvent like benzene.[1]

Experimental Protocol: Synthesis of DBOP [1]

-

To a solution of 2-benzoxazolethiol (3) and triethylamine in benzene, add diphenyl phosphorochloridate (2) dropwise at room temperature.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to yield pure this compound (1).

Mechanism of Amide Bond Formation

DBOP is an effective coupling reagent for the formation of amide bonds from carboxylic acids and amines. The reaction proceeds under mild conditions and generally results in high yields.[1] The proposed mechanism involves the activation of the carboxylic acid by DBOP to form a highly reactive acylphosphonate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of the 2-thioxobenzoxazole leaving group.

Logical Relationship: Amide Bond Formation using DBOP

Caption: Proposed mechanism of amide bond formation using DBOP.

Experimental Protocols for Amide Synthesis

DBOP can be utilized in either a one-step or a two-step procedure for the synthesis of amides.[1]

One-Step Procedure

In the one-step procedure, the carboxylic acid, amine, DBOP, and a base are mixed together in a suitable solvent.

Experimental Protocol: One-Step Amide Synthesis [1]

-

To a solution of the carboxylic acid, amine, and triethylamine in a suitable solvent (e.g., N-methyl-2-pyrrolidone), add this compound.

-

Stir the reaction mixture at room temperature for the specified time.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Two-Step Procedure

The two-step procedure involves the pre-activation of the carboxylic acid with DBOP before the addition of the amine. This can be advantageous for less reactive substrates.

Experimental Protocol: Two-Step Amide Synthesis

-

To a solution of the carboxylic acid (e.g., compound 1 , 8 mmol) and triethylamine (1.12 mL, 8 mmol) in NMP (10 mL), add this compound (3.38 g, 8.8 mmol).

-

Stir the mixture for 30 minutes at room temperature to ensure the formation of the activated intermediate.

-

Add the amine (e.g., 3-iodoaniline, 1.75 g, 8 mmol) to the reaction mixture.

-

Stir the solution for an additional 2 hours.

-

Pour the reaction mixture into a 1% aqueous sodium hydrogen carbonate solution.

-

Add ethanol to the mixture to facilitate precipitation.

-

Filter the precipitate and wash with an ethanol/water mixture.

-

Purify the product by recrystallization from boiling ethanol to afford the desired amide (e.g., compound 2 ) as a white powder (yield: 75%).

Experimental Workflow: Two-Step Amide Synthesis

Caption: Workflow for the two-step amide synthesis using DBOP.

Applications

The primary application of DBOP is as a condensing agent for the synthesis of amides and polyamides.[1] Its ability to promote efficient coupling under mild conditions with minimal side reactions makes it particularly useful in:

-

Peptide Synthesis: DBOP is employed in both solution-phase and solid-phase peptide synthesis to form the peptide bonds between amino acids.

-

Polymer Chemistry: It is used in the direct polycondensation of dicarboxylic acids and diamines to produce polyamides with high inherent viscosities.[1]

-

Pharmaceutical and Agrochemical Development: As an intermediate, DBOP is utilized in the synthesis of complex organic molecules that are being investigated for pharmaceutical and agrochemical applications.[2]

Safety and Handling

According to the Safety Data Sheet, this compound is not classified as a hazardous substance or mixture. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

It is important to consult the full Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of BOP Reagent

For Researchers, Scientists, and Drug Development Professionals

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a highly efficient coupling reagent pivotal in the field of organic synthesis, particularly in the formation of amide bonds for peptide synthesis. Introduced by Castro and colleagues, it has become a valuable tool for chemists due to its high efficiency and ability to suppress racemization.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of the BOP reagent, detailed experimental protocols for its application, and visualizations of its mechanism of action.

Core Physical and Chemical Properties

The BOP reagent is a white crystalline powder with well-defined physical and chemical characteristics that are crucial for its effective application in synthesis.[1][3] A summary of these properties is presented below for clear reference.

| Property | Value | References |

| Chemical Name | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | [1][4][5] |

| Synonyms | BOP reagent, Castro's Reagent | [1][3][5] |

| CAS Number | 56602-33-6 | [1][4][5] |

| Molecular Formula | C₁₂H₂₂F₆N₆OP | [1][6] |

| Molar Mass | 442.28 g/mol | [1][4][5] |

| Appearance | White to yellow-beige crystalline powder | [1][3][4][5] |

| Melting Point | 136-140 °C (decomposes) | [1][4][7] |

| Stability | Moisture-sensitive.[1] Should be stored in a cool, dry place. Long-term storage is recommended at 4°C.[5] |

Solubility Data

The solubility of the BOP reagent in various organic solvents is a critical factor for its application in different reaction conditions.

| Solvent | Chemical Formula | Solubility | References |

| Dimethylformamide (DMF) | C₃H₇NO | ~440 mg/mL | [7][8] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | ≥ 114.2 mg/mL | [8] |

| Methanol | CH₃OH | 25 mg/mL | [8] |

| Ethanol (EtOH) | C₂H₅OH | ≥ 4.43 mg/mL | [8][9] |

| Acetonitrile (MeCN) | C₂H₃N | Soluble | [8] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [8] |

| Water | H₂O | Insoluble/Reacts | [10][11] |

Chemical Reactivity and Safety

A primary characteristic of the BOP reagent is its role as a peptide coupling agent, where it facilitates the formation of an amide bond between a carboxylic acid and an amine.[12] A significant drawback of using the BOP reagent is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen.[2][3][13] This necessitates stringent safety precautions, including handling in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE).[14][15] Due to the carcinogenic nature of the byproduct, alternative reagents such as PyBOP have been developed.[2][3]

Mechanism of Action in Peptide Coupling

The efficacy of the BOP reagent in promoting amide bond formation lies in its ability to activate a carboxyl group, making it susceptible to nucleophilic attack by an amine. The generally accepted mechanism involves the formation of a reactive HOBt ester intermediate.[1][16]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. BOP [commonorganicchemistry.com]

- 4. BOP reagent - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate | C12H22F6N6OP2 | CID 151348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. BOP Reagent | 56602-33-6 [sbsgenetech.com]

- 8. benchchem.com [benchchem.com]

- 9. raybiotech.com [raybiotech.com]

- 10. 1H-Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate | 56602-33-6 [chemicalbook.com]

- 11. apexbt.com [apexbt.com]

- 12. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]

- 13. discofinechem.com [discofinechem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Solubility Profile of DBOP in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Solubility Profile of DBOP

DBOP is a dibenzofuran-based organophosphorus compound. The solubility of such molecules is largely dictated by their structural components. The dibenzofuran core imparts a significant degree of aromatic and non-polar character, suggesting good solubility in many organic solvents. Dibenzofuran itself is practically insoluble in water but soluble in non-polar organic solvents like benzene, toluene, and chloroform.[1][2] The presence of the organophosphorus and benzoxazolyl moieties introduces polarity and the potential for specific solute-solvent interactions, which may enhance solubility in more polar organic solvents.

Based on these structural characteristics and qualitative information from studies involving DBOP as a condensing agent in polymer synthesis, a general solubility profile can be inferred. Polymers synthesized using DBOP have shown good solubility in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF), as well as in less polar solvents like tetrahydrofuran (THF) and pyridine.[3] This suggests that DBOP itself is likely to be soluble in these solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for DBOP in common organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Good | To be determined experimentally |

| Chloroform | CHCl₃ | 4.1 | Good | To be determined experimentally |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Good | To be determined experimentally |

| Toluene | C₇H₈ | 2.4 | Moderate to Good | To be determined experimentally |

| Acetone | C₃H₆O | 5.1 | Good | To be determined experimentally |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate to Good | To be determined experimentally |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.7 | Excellent | To be determined experimentally |

| Dimethylacetamide (DMAc) | C₄H₉NO | 6.5 | Excellent | To be determined experimentally |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Excellent | To be determined experimentally |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard laboratory procedure for determining the solubility of DBOP in a given organic solvent. This method is based on the widely used shake-flask technique.[4]

3.1. Materials

-

DBOP (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of DBOP to a series of scintillation vials.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically resistant filter to remove any suspended particles.

-

Accurately dilute the collected aliquot with the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of DBOP.

-

Prepare a calibration curve using standard solutions of DBOP of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of DBOP in the original saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of DBOP solubility.

Caption: Experimental workflow for determining the solubility of DBOP.

Conclusion

While specific quantitative data on the solubility of DBOP in common organic solvents is sparse, its chemical structure suggests good solubility in a range of polar aprotic and non-polar organic solvents. For researchers and professionals in drug development and materials science, the provided experimental protocol offers a robust framework for determining the precise solubility of DBOP, enabling the optimization of synthetic procedures and formulation strategies. The generation of such empirical data will be a valuable contribution to the broader scientific community.

References

In-Depth Technical Guide on the Spectroscopic and Synthetic Aspects of Dibenzofuran-Based Organic Phosphine Oxides (DBOPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with experimental protocols, for a representative dibenzofuran-based organic phosphine oxide (DBOP). Specifically, this document focuses on the characterization of (dibenzofuran-4-yl)diphenylphosphine oxide, a common isomer in this class of compounds. Due to the limited availability of a complete public dataset for this specific molecule, representative data and synthetic protocols from closely related and analogous compounds are also included to provide a comprehensive understanding.

Spectroscopic Data

The spectroscopic data is crucial for the identification and characterization of DBOPs. The following tables summarize the key NMR and IR spectral data for (dibenzofuran-4-yl)diphenylphosphine oxide and its constituent moieties.

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For DBOPs, ¹H, ¹³C, and ³¹P NMR are particularly informative.

Table 1: Representative ¹H NMR Spectral Data for (Dibenzofuran-4-yl)diphenylphosphine oxide Moiety

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.9 - 8.1 | m | Aromatic Protons (Dibenzofuran & Phenyl) |

| 7.2 - 7.7 | m | Aromatic Protons (Dibenzofuran & Phenyl) |

Note: The specific chemical shifts and coupling constants for the individual protons of the dibenzofuran and diphenylphosphine oxide moieties are often complex and overlapping. The data presented is a general representation.

Table 2: Representative ¹³C NMR Spectral Data for (Dibenzofuran-4-yl)diphenylphosphine oxide Moiety

| Chemical Shift (δ) ppm | Assignment |

| 156 - 160 | Quaternary Carbons (Dibenzofuran, C-O) |

| 120 - 140 | Aromatic Carbons (Dibenzofuran & Phenyl) |

| 110 - 120 | Aromatic Carbons (Dibenzofuran) |

Note: The precise chemical shifts are dependent on the specific isomer and substitution pattern.

Table 3: ³¹P NMR Spectral Data for (Dibenzofuran-4-yl)diphenylphosphine oxide

| Chemical Shift (δ) ppm |

| ~30 - 35 |

Note: A specific ³¹P NMR chemical shift for a dibenzofuran-based phosphine oxide has been reported to be in this range.

IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands for (Dibenzofuran-4-yl)diphenylphosphine oxide

| Wavenumber (cm⁻¹) | Functional Group |

| 3050 - 3100 | Aromatic C-H Stretch |

| 1580 - 1600 | Aromatic C=C Stretch |

| 1430 - 1450 | P-Phenyl Stretch |

| 1180 - 1200 | P=O Stretch |

| 1090 - 1120 | C-O-C Stretch (Dibenzofuran) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and spectroscopic characterization of DBOPs.

Synthesis of (Dibenzofuran-4-yl)diphenylphosphine oxide

A common method for the synthesis of arylphosphine oxides is the palladium-catalyzed cross-coupling reaction between an aryl halide and a secondary phosphine oxide.

Materials:

-

4-Bromodibenzofuran

-

Diphenylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,4-Bis(diphenylphosphino)butane (dppb)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromodibenzofuran (1 equivalent), diphenylphosphine oxide (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and 1,4-bis(diphenylphosphino)butane (0.1 equivalents).

-

Add anhydrous toluene to the flask.

-

The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

The fractions containing the desired product are combined and the solvent is evaporated to yield (dibenzofuran-4-yl)diphenylphosphine oxide as a solid.

Spectroscopic Characterization

NMR Spectroscopy:

-

¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR) or an external standard (e.g., 85% H₃PO₄ for ³¹P NMR).

IR Spectroscopy:

-

IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

The spectral data is reported in wavenumbers (cm⁻¹).

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of (dibenzofuran-4-yl)diphenylphosphine oxide.

In-Depth Technical Guide: Stability and Storage of Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific quantitative stability of Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate. This guide synthesizes general knowledge of the stability of its core chemical moieties—diphenyl phosphonate and a 2-thioxobenzoxazole derivative—to provide a comprehensive overview of its likely stability profile and recommended handling procedures. The experimental protocols and quantitative data presented herein are illustrative and based on standard methodologies for analogous compounds.

Introduction

This compound (DBOP) is a versatile organophosphorus compound widely utilized as a coupling reagent in organic synthesis, particularly in the formation of amide and peptide bonds. Its efficacy stems from its ability to activate carboxylic acids, facilitating nucleophilic attack by amines. Given its role in sensitive synthetic procedures, understanding its stability and proper storage is paramount to ensure its reactivity and prevent the introduction of impurities. This guide provides a detailed examination of the factors influencing the stability of DBOP and offers best practices for its storage and handling.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 111160-56-6 |

| Molecular Formula | C₁₉H₁₄NO₄PS |

| Molecular Weight | 383.36 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 81-86 °C |

| Purity | Typically ≥98% |

Stability Profile

The stability of this compound is governed by the chemical nature of its constituent parts: the diphenyl phosphonate ester and the 2-thioxo-3-benzoxazolyl group.

Hydrolytic Stability

Phosphonate esters are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. The hydrolysis of the P-O-C ester bond is a primary degradation pathway. The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for this compound is unavailable, it is anticipated that the stability is maximal at a near-neutral pH.

The benzoxazole ring, while aromatic and relatively stable, can also undergo hydrolytic cleavage under certain pH and temperature conditions.

Thermal Stability

The melting point of this compound suggests it is a stable solid at room temperature. However, elevated temperatures can promote degradation. It is advisable to store the compound in a cool environment to minimize the risk of thermal decomposition.

Photostability

Many organic molecules, particularly those with aromatic rings, can be sensitive to light. Photodegradation can lead to the formation of radical species and subsequent decomposition. To ensure the integrity of the compound, it should be protected from light during storage and handling.

Oxidative Stability

Supplier information indicates that this compound is air-sensitive. This suggests a susceptibility to oxidation. The thioxo (C=S) group, in particular, can be prone to oxidation. Therefore, storage under an inert atmosphere is crucial to prevent oxidative degradation.

Recommended Storage Conditions

Based on available information and the chemical nature of the compound, the following storage conditions are recommended to ensure its long-term stability:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Protect from light by storing in an amber vial or a light-blocking container. |

| Container | Keep in a tightly sealed container to prevent moisture ingress. |

Illustrative Experimental Protocols

The following are hypothetical experimental protocols for assessing the stability of this compound. These are based on standard industry practices and can be adapted for specific laboratory conditions.

Protocol for Assessing Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

HPLC system with a UV detector

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile.

-

Incubation: Dilute the stock solution in the respective pH buffers to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 25 °C and 40 °C).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of the remaining parent compound.

-

Data Analysis: Plot the concentration of the compound against time for each pH and temperature condition to determine the degradation kinetics.

Protocol for Assessing Thermal Stability (Solid State)

Objective: To evaluate the thermal stability of solid this compound.

Materials:

-

This compound

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

Procedure:

-

TGA Analysis: Place a small, accurately weighed sample into the TGA instrument. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). Record the weight loss as a function of temperature.

-

DSC Analysis: Place a small sample into a DSC pan. Heat the sample at a constant rate to determine the melting point and any exothermic or endothermic events corresponding to decomposition.

-

Isothermal Stress Test: Store samples at elevated temperatures (e.g., 40 °C, 60 °C) for an extended period. Analyze the purity of the samples at regular intervals using HPLC.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Potential degradation pathways for this compound.

Caption: A general experimental workflow for assessing the stability of a chemical compound.

Conclusion

In-Depth Technical Guide: Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate

This technical guide provides a comprehensive overview of the safety data for Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 111160-56-6 | [1][2][3] |

| Molecular Formula | C₁₉H₁₄NO₄PS | [1][2] |

| Molecular Weight | 383.36 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 81 - 86 °C | |

| Purity | >98.0% | |

| Synonyms | (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, DBOP |

Hazard Identification and Classification

According to the Safety Data Sheet from TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008. The SDS indicates that no hazard pictogram, signal word, hazard statements, or precautionary statements are required.

GHS Classification (TCI Chemicals): Not a hazardous substance or mixture.

It is important to note that the absence of a hazardous classification does not imply a complete lack of risk. Standard laboratory safety precautions should always be observed when handling this chemical.

Toxicological and Ecotoxicological Data

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines standardized, generic protocols for key toxicological assessments that would be employed to determine such safety data.

Acute Oral Toxicity - General Protocol (based on OECD Guideline 423)

This method provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

Objective: To determine the acute oral toxicity of a substance, allowing for its classification according to the Globally Harmonised System (GHS).

Test Animals: Typically, rats are used. A small number of animals are used in a stepwise procedure.

Procedure:

-

Dosing: A single dose of the test substance is administered orally by gavage to a group of fasted animals.

-

Dose Levels: The test is initiated with a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The choice of the starting dose is based on any existing information about the substance's toxicity.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Stepwise Progression: The outcome of the test with the initial group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose.

-

Endpoint: The test is concluded when a dose that causes mortality or no adverse effects at the highest dose level is identified, allowing for classification of the substance into one of the GHS categories.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Aquatic Toxicity: Acute Immobilisation Test with Daphnia magna - General Protocol (based on OECD Guideline 202)

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Objective: To determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna population (EC50) over a 48-hour exposure period.

Test Organism: Daphnia magna, a small freshwater crustacean.

Procedure:

-

Test Solutions: A series of test solutions of different concentrations of the substance in a suitable dilution water are prepared. A control group with only dilution water is also included.

-

Exposure: Young daphnids (less than 24 hours old) are introduced into the test and control solutions. Typically, at least 20 daphnids are used for each concentration, divided into at least four replicate groups.

-

Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 1 °C) and light (16-hour light/8-hour dark cycle). The daphnids are not fed during the test.

-

Observation: The number of immobilized daphnids in each test and control vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Endpoint Calculation: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods.

Aquatic Toxicity: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - General Protocol (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae.[4][5][6][7][8]

Objective: To determine the concentration of a substance that inhibits the growth of a selected algal species by 50% (IC50) over a 72-hour period.[4]

Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata.[4]

Procedure:

-

Test Cultures: Exponentially growing cultures of the test alga are exposed to a range of concentrations of the test substance in a nutrient-rich medium.[4] A control culture without the test substance is run in parallel.[4]

-

Test Conditions: The algal cultures are maintained under constant illumination and temperature (21-24 °C) for 72 hours to allow for sufficient growth.[4]

-

Growth Measurement: Algal growth is measured at least every 24 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.

-

Endpoint Calculation: The growth rate and yield for each concentration are calculated and compared to the control. The 72-hour IC50 values for both growth rate and yield are determined using regression analysis.

Mechanism of Action in Peptide Synthesis

This compound is widely used as a coupling agent in the synthesis of amides and peptides. Its mechanism involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

Caption: Mechanism of amide bond formation using DBOP as a coupling agent.

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from moisture.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide is intended to provide comprehensive safety and technical information. For complete and up-to-date details, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 1. experimtsupplyshop.com [experimtsupplyshop.com]

- 2. echemi.com [echemi.com]

- 3. CAS # 111160-56-6, this compound - chemBlink [ww.chemblink.com]

- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. testinglab.com [testinglab.com]

Methodological & Application

Application Notes & Protocol for Amide Bond Formation Using Phosphonium-Based Coupling Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other complex molecules. Phosphonium salt-based coupling reagents are highly efficient activators of carboxylic acids, facilitating rapid and clean amide bond formation with minimal side reactions. This document provides a detailed protocol for amide synthesis using the well-established (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent. While the acronym "DBOP" is not standard in the literature, it may refer to related diphenylphosphine oxide analogs; however, detailed protocols for such specific compounds are not widely available. The following protocols are based on the extensively characterized and widely used BOP reagent. A significant consideration when using BOP is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen, necessitating appropriate safety precautions and thorough purification of the final product.[1]

Mechanism of Action

The BOP reagent activates a carboxylic acid by reacting with the carboxylate (formed in the presence of a base) to generate a highly reactive acyloxyphosphonium salt intermediate. This intermediate then rapidly converts into a more stable benzotriazolyl active ester (OBt ester). The OBt ester is a potent acylating agent that readily undergoes nucleophilic attack by an amine to form the desired amide bond, releasing 1-hydroxybenzotriazole (HOBt) and HMPA as byproducts.[1]

References

Application Note: DBOP is Not a Standard Reagent for Peptide Coupling Reactions

Introduction

Dichlorobis(triphenylphosphine)palladium(II), commonly abbreviated as DBOP, is a palladium(II) complex widely utilized as a catalyst in organic synthesis. While it is a versatile catalyst for various cross-coupling reactions, it is not a standard or recognized reagent for peptide coupling reactions. This document clarifies the typical applications of DBOP and explains why it is not suitable for the formation of peptide bonds in standard peptide synthesis protocols.

Primary Applications of DBOP

DBOP is a pre-catalyst that is activated in situ to form the catalytically active Pd(0) species. Its primary applications lie in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These include:

-

Suzuki Coupling: Formation of a C-C bond between an organoboron compound and an organohalide.

-

Heck Coupling: Formation of a C-C bond between an alkene and an organohalide.

-

Sonogashira Coupling: Formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

-

Negishi Coupling: Formation of a C-C bond between an organozinc compound and an organohalide.[1]

-

Stille Coupling: Formation of a C-C bond between an organotin compound and an organohalide.

-

Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine.

DBOP is also used as a catalyst for hydrogenation, carbonylation, and hydrosilation reactions.[3][4]

Why DBOP is Not Used for Peptide Coupling

Peptide coupling is the process of forming an amide bond between the carboxyl group of one amino acid and the amino group of another. This reaction requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine.

The catalytic mechanism of palladium complexes like DBOP is not suited for this type of transformation. Palladium-catalyzed reactions typically involve a catalytic cycle of oxidative addition, transmetalation (in the case of Suzuki, Negishi, Stille), migratory insertion, and reductive elimination. These steps are geared towards the formation of C-C, C-N (in the context of aryl amination), and other types of bonds, but not the specific dehydration reaction required for amide bond formation between two amino acids in a stepwise manner.

The standard reagents used for peptide coupling fall into several main classes:

-

Phosphonium Salts: (e.g., BOP, PyBOP)

-

Uronium/Aminium Salts: (e.g., HBTU, HATU)

-

Carbodiimides: (e.g., DCC, EDC)

-

Organophosphorus Reagents: (e.g., DEPBT)

These reagents function by activating the carboxylic acid to form a highly reactive intermediate (such as an active ester or a mixed anhydride), which is then readily attacked by the amine of the incoming amino acid to form the peptide bond.

While there are reports of palladium-catalyzed C-H activation for the late-stage modification and macrocyclization of peptides, this is a distinct application from the fundamental step-by-step formation of the peptide backbone.[5][6][7]

Conclusion

Due to the inapplicability of DBOP for peptide coupling reactions, detailed application notes and protocols for this specific use cannot be provided. The creation of such a document would be scientifically inaccurate and misleading for researchers in the field.

References

- 1. Pd(PPh3)2Cl2 -双(三苯基膦)二氯化钯(II), 98 [sigmaaldrich.com]

- 2. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 3. trans-Dichlorobis(triphenylphosphine)palladium(II), Pd 14.0% min | Fisher Scientific [fishersci.ca]

- 4. trans-Dichlorobis(triphenylphosphine)palladium(II), Premion™, 99.95% (metals basis), Pd 14.7% min 1 g [thermofisher.com]

- 5. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Polyamide Dendrimers Using Phosphonium Salt Coupling Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyamide dendrimers, with a focus on the use of phosphonium salt-based coupling agents like Benzotriazol-1-yl-oxy-bis(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues (e.g., PyBOP). These reagents are effective for the formation of amide bonds, which constitute the backbone of polyamide dendrimers. Polyamide dendrimers, such as Poly(amidoamine) (PAMAM) dendrimers, are highly branched, monodisperse macromolecules with wide-ranging applications in drug delivery, gene therapy, and diagnostics.[1][2]

The synthesis of these dendrimers can be achieved through two primary strategies: the divergent method, where the dendrimer is grown outwards from a central core, and the convergent method, where dendritic wedges (dendrons) are synthesized first and then attached to a core.[3][4][5][6] The choice of coupling agent is critical for achieving high yields and purity, especially for sterically hindered couplings in higher generation dendrimers. While various coupling agents are available, phosphonium salts like BOP and PyBOP have been utilized for their efficiency in promoting amide bond formation.[7][8]

Comparative Performance of Coupling Agents

The selection of a coupling agent can significantly impact the efficiency of amide bond formation, influencing reaction times, yields, and the potential for side reactions like racemization. While BOP is effective, newer aminium/uronium-based reagents like HBTU and HATU often exhibit higher reactivity and can lead to faster, more complete reactions, particularly for challenging syntheses.[7][8] However, phosphonium salts like PyBOP (a safer alternative to BOP that avoids the formation of the carcinogenic byproduct HMPA) remain a valuable tool.[7][9]

| Coupling Reagent | Reagent Type | Activating Group | Relative Reactivity | Racemization Potential | Key Side Reactions | Primary Advantage |

| BOP/PyBOP | Phosphonium Salt | Benzotriazole (HOBt) | Moderate to High | Low to Minimal[9] | Formation of HMPA (with BOP) | Effective for standard and difficult couplings |

| HBTU | Aminium/Uronium Salt | Benzotriazole (HOBt) | High | Minimal[7] | Guanidinylation of N-terminal amine | High efficiency for routine synthesis |

| HATU | Aminium/Uronium Salt | 7-Aza-benzotriazole (HOAt) | Very High[7] | Very Low[7] | Minimal | Superior performance for difficult sequences |

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation.

Quantitative Performance Data

The following table summarizes comparative data on the performance of PyBOP (as a proxy for BOP) versus HCTU (an analogue of HBTU) and HATU in the synthesis of two different peptides. This data provides insight into the relative efficiency of these classes of reagents.

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) |

| H-Phe-Val-Ala-Pro-Gly-OH | PyBOP | 85 | >95 |

| HCTU | 92 | >98 | |

| HATU | 95 | >99 | |

| H-Gly-Phe-Leu-Ser(tBu)-Ala-OH | PyBOP | 78 | >90 |

| HCTU | 88 | >95 | |

| HATU | 93 | >98 |

Table 2: Comparative Yields and Purities for Peptide Synthesis using Different Coupling Agents. Data is representative and compiled from comparative studies.[7]

Experimental Protocols

The following are generalized protocols for the synthesis of polyamide dendrimers using a phosphonium salt-based coupling agent like DBOP, BOP, or PyBOP. These protocols are based on established methods for peptide synthesis and polyamide dendrimer construction.[3][4][7][9]

Divergent Synthesis of Polyamide Dendrimers

This method involves the sequential addition of generations to a central core.

Materials:

-

Core molecule (e.g., ethylenediamine)

-

AB2 monomer with a protected amine and two carboxylic acid groups (e.g., N-Boc-iminodiacetic acid)

-

Phosphonium salt coupling agent (e.g., DBOP, BOP, or PyBOP)

-

Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection agent (e.g., Trifluoroacetic acid - TFA)

-

Anhydrous, amine-free solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Purification supplies (e.g., dialysis tubing, silica gel for chromatography)

Protocol for a Single Generation Growth:

-

Core Preparation: Dissolve the core molecule in anhydrous DMF.

-

Coupling Reaction:

-

In a separate flask, dissolve the protected AB2 monomer (2.2 equivalents per amine group on the core) in anhydrous DMF.

-

Add the phosphonium salt coupling agent (2.1 equivalents per amine group) and DIPEA (4 equivalents per amine group) to the monomer solution.

-

Stir the activation mixture for 10-15 minutes at room temperature.

-

Add the activated monomer solution to the core solution and stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

-

Purification of the Protected Dendrimer:

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable solvent and purify by precipitation, dialysis, or column chromatography to remove excess reagents and byproducts.

-

-

Deprotection:

-

Dissolve the purified, protected dendrimer in DCM.

-

Add an excess of the deprotection agent (e.g., 20-50% TFA in DCM) and stir at room temperature for 1-2 hours.

-

-

Purification of the Deprotected Dendrimer:

-

Remove the solvent and excess deprotection agent under reduced pressure.

-

Purify the resulting amine-terminated dendrimer by precipitation or dialysis to obtain the next generation.

-

-

Characterization: Characterize the product of each generation by NMR, Mass Spectrometry, and HPLC/GPC to confirm its structure and purity before proceeding to the next generation.

Experimental Workflow for Divergent Synthesis

Caption: Divergent synthesis workflow for polyamide dendrimers.

Convergent Synthesis of Polyamide Dendrons

This method involves building dendritic wedges (dendrons) from the periphery inwards, followed by attachment to a central core.

Materials:

-

Focal point monomer (e.g., an amino acid with a protected carboxylic acid)

-

AB2 monomer with a protected amine and two carboxylic acid groups

-

Phosphonium salt coupling agent (e.g., DBOP, BOP, or PyBOP)

-

Tertiary amine base (e.g., DIPEA)

-

Deprotection agents for both amine and carboxylic acid protecting groups

-

Anhydrous, amine-free solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica gel for chromatography)

Protocol for a Single Generation Growth of a Dendron:

-

Initial Coupling: Couple the focal point monomer with two equivalents of the protected AB2 monomer using the phosphonium salt coupling agent and DIPEA, as described in the divergent synthesis protocol.

-

Purification: Purify the resulting first-generation protected dendron by column chromatography.

-

Deprotection: Selectively deprotect the peripheral amine groups of the dendron.

-

Next Generation Coupling: Couple the deprotected dendron with two equivalents of the protected AB2 monomer per deprotected amine group.

-

Iteration: Repeat the purification, deprotection, and coupling steps to build higher generation dendrons.

-

Final Deprotection and Core Attachment: Once the desired generation of dendron is synthesized, deprotect the focal point functional group (e.g., the carboxylic acid). Then, couple the dendrons to a multifunctional core molecule (e.g., a triamine) using the phosphonium salt coupling agent.

Experimental Workflow for Convergent Synthesis

Caption: Convergent synthesis workflow for polyamide dendrimers.

Characterization Data

Thorough characterization at each stage of the synthesis is crucial to ensure the desired structure and purity of the polyamide dendrimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the repeating units and the successful addition of each generation. The integration of proton signals can be used to determine the number of surface groups.[1][10]

| Dendrimer Generation | Key ¹H NMR Chemical Shifts (δ, ppm) in D₂O |

| G0 (Core) | Signals corresponding to the core molecule's protons. |

| G1 | Appearance of new signals for the amide protons (typically δ 7.8-8.5) and the methylene protons of the added monomer units. |

| G2 | Broadening of signals and a shift in the ratio of integrals between core and peripheral protons. |

| G3 and Higher | Significant signal broadening due to the increasing molecular weight and restricted motion of the protons. |

Table 3: Representative ¹H NMR Data for Polyamide Dendrimers.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight and polydispersity of the dendrimers. The observed molecular weight should correspond to the theoretical molecular weight of the ideal dendrimer structure.

| Dendrimer Generation | Theoretical MW ( g/mol ) | Observed MW (m/z) [M+H]⁺ | Polydispersity Index (PDI) |

| G1 | ~1,500 | ~1,501 | < 1.05 |

| G2 | ~3,200 | ~3,201 | < 1.05 |

| G3 | ~6,700 | ~6,701 | < 1.05 |

| G4 | ~13,700 | ~13,701 | < 1.05 |

Table 4: Representative Mass Spectrometry Data for Polyamide Dendrimers. Theoretical molecular weights are approximate and depend on the specific core and monomer used.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are essential for assessing the purity and molecular weight distribution of the synthesized dendrimers.[11] HPLC can often separate dendrimers of different generations and identify side products, while GPC provides information on the average molecular weight and polydispersity.

Signaling Pathway of Amide Bond Formation using DBOP

The following diagram illustrates the general mechanism of amide bond formation activated by a phosphonium salt coupling agent like DBOP.

References

- 1. Dataset of 1H-nuclear magnetic resonance and mass spectra of surface modified Poly(amidoamine) dendrimers with LFC131 peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of dendritic polyamides via a convergent growth approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. academia.kaust.edu.sa [academia.kaust.edu.sa]

- 5. his.pusan.ac.kr [his.pusan.ac.kr]

- 6. archivepp.com [archivepp.com]

- 7. benchchem.com [benchchem.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Esterification using BOP Reagent

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocols and notes are intended for qualified professionals. The user of the term "DBOP" is presumed to be a reference to the well-established coupling reagent BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)) . The information provided is based on this assumption.

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, is a highly efficient coupling reagent predominantly used for amide bond formation in peptide synthesis.[1][2] However, its utility extends to the synthesis of esters from carboxylic acids and alcohols under mild conditions.[3][4] BOP is favored for its rapid reaction rates and its ability to minimize side reactions.[2]

A critical safety consideration when using BOP reagent is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][3] Therefore, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Safer alternatives, such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which generates a less toxic byproduct, are available and should be considered.[2]

Mechanism of Action in Esterification

The BOP reagent activates the carboxyl group of a carboxylic acid, rendering it susceptible to nucleophilic attack by an alcohol. The generally accepted mechanism involves the following key steps:

-

Deprotonation: A non-nucleophilic base, such as diisopropylethylamine (DIEA), deprotonates the carboxylic acid to form a more reactive carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent, forming a highly reactive acyloxyphosphonium salt intermediate.

-

Active Ester Formation: The acyloxyphosphonium salt is rapidly converted into a more stable, yet highly reactive, benzotriazolyl ester (OBt active ester).

-

Nucleophilic Attack: The alcohol attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

-

Product Formation: This intermediate collapses to form the desired ester and releases 1-hydroxybenzotriazole (HOBt).

Quantitative Data: Typical Reaction Conditions

The following table summarizes typical reaction parameters for BOP-mediated couplings. While largely derived from peptide synthesis protocols, these conditions serve as a robust starting point for optimizing esterification reactions.

| Component | Equivalents (relative to Carboxylic Acid) | Notes |

| Carboxylic Acid | 1.0 | The limiting reagent. |

| Alcohol | 1.0 - 1.5 | A slight excess may improve reaction rates and yield. |

| BOP Reagent | 1.0 - 1.2 | A slight excess ensures complete activation of the carboxylic acid. |

| Base (e.g., DIEA, TEA) | 1.5 - 2.5 | Essential for deprotonation of the carboxylic acid. |

| Solvent | - | Anhydrous polar aprotic solvents like DMF or DCM are commonly used.[2] |

| Temperature | 0 °C to Room Temperature | Reactions are typically initiated at 0 °C and then allowed to warm to room temperature.[5] |

| Reaction Time | 1 - 16 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocol: Solution-Phase Esterification

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using the BOP reagent.

Materials:

-

Carboxylic acid

-

Alcohol

-

BOP reagent

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the alcohol (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the non-nucleophilic base (e.g., DIEA, 1.5-2.5 equivalents) to the reaction mixture.

-

BOP Addition: To the stirred, cooled solution, add the BOP reagent (1.1-1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to remove HMPA and other impurities.

Visualizations

Caption: General workflow for BOP-mediated esterification.

Caption: Mechanism of BOP-mediated esterification.

References

DBOP as a reagent in medicinal chemistry applications

It appears that "DBOP" is not a standard or widely recognized acronym for a reagent in medicinal chemistry. It is likely a typographical error, and the intended reagent may be the well-known peptide coupling agent BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) or its more modern and safer analog, PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

Given the significant safety concerns associated with BOP, namely the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), this document will focus on PyBOP® , a highly efficient and safer alternative that is widely used in modern medicinal chemistry for peptide synthesis.[1][2]

Application Notes for PyBOP® in Medicinal Chemistry

Introduction

PyBOP® is a phosphonium salt-based coupling reagent that is highly effective in promoting the formation of amide bonds between a carboxylic acid and an amine.[2] It is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and is also utilized in solution-phase synthesis.[1] Its high reactivity, rapid coupling times, and ability to suppress racemization make it a valuable tool for the synthesis of peptides and other complex organic molecules in drug discovery and development.[1]

Mechanism of Action

PyBOP® facilitates amide bond formation by activating the carboxylic acid of an N-protected amino acid. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable benzotriazolyl active ester (OBt ester). This active ester is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, resulting in the formation of the desired peptide bond.[1]

Advantages of PyBOP® in Medicinal Chemistry

-

High Coupling Efficiency: PyBOP® is known for its high reactivity, leading to excellent yields in amide bond formation, even with sterically hindered amino acids.[1]

-

Reduced Racemization: Compared to older reagents like BOP, PyBOP® exhibits a significantly lower propensity for racemization, ensuring the stereochemical integrity of the synthesized peptides.[1]

-

Safety: A major advantage of PyBOP® is that it does not produce the carcinogenic byproduct HMPA, making it a much safer alternative to BOP.[1][3] The byproducts of PyBOP®-mediated coupling are considerably less toxic.[1]

-